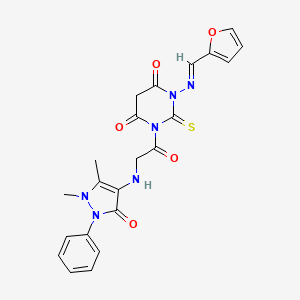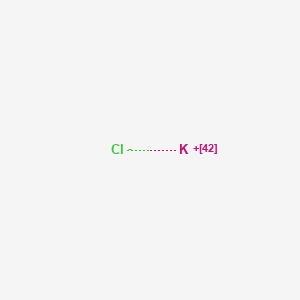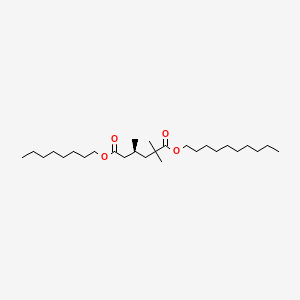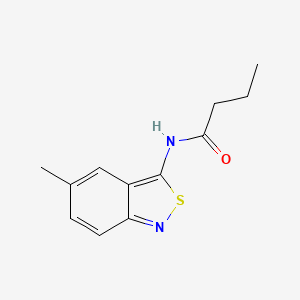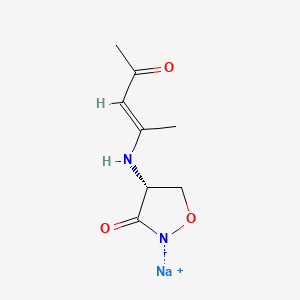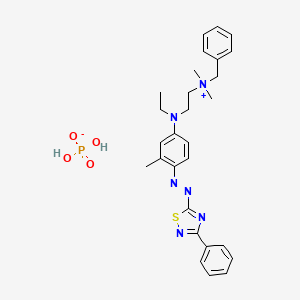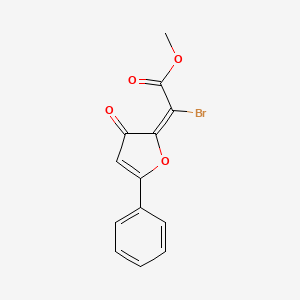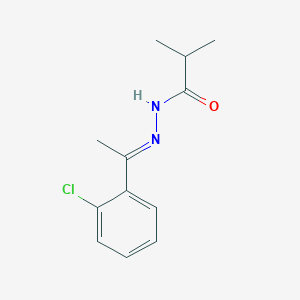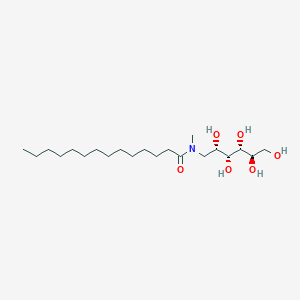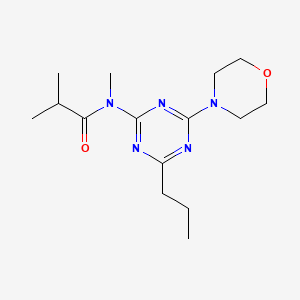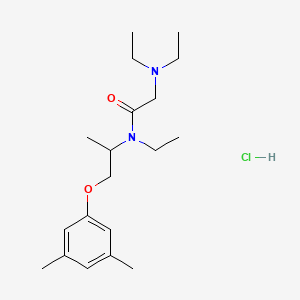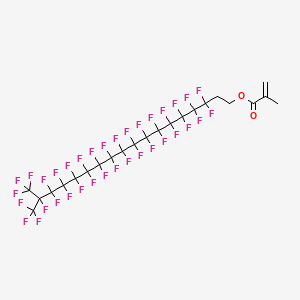
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their presence in various industrial and pharmaceutical products and their potential health risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of nitrosamines, including this compound, involves similar synthetic routes but on a larger scale. The process must adhere to strict regulatory guidelines to minimize the presence of nitrosamine impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds with different oxidation states.
Reduction: Reduction reactions can convert nitrosamines to amines.
Substitution: Substitution reactions can occur at the nitroso group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction typically yields amines .
Applications De Recherche Scientifique
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Biology: Research on its biological effects helps understand the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It is studied for its potential role in drug development and the assessment of nitrosamine impurities in pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine involves its interaction with cellular components, leading to DNA damage and potential carcinogenesis. The compound can form adducts with DNA, causing mutations and disrupting normal cellular processes . The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomethylphenylamine .
Uniqueness
N-Nitroso-N-(acetoxymethyl)-4-chlorobutylamine is unique due to its specific structure, which includes an acetoxymethyl group and a chlorobutylamine moiety. This structure influences its reactivity and the types of reactions it undergoes compared to other nitrosamines .
Propriétés
Numéro CAS |
312304-89-5 |
|---|---|
Formule moléculaire |
C7H13ClN2O3 |
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
[4-chlorobutyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C7H13ClN2O3/c1-7(11)13-6-10(9-12)5-3-2-4-8/h2-6H2,1H3 |
Clé InChI |
UWZYBQXLLFWIQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCN(CCCCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



